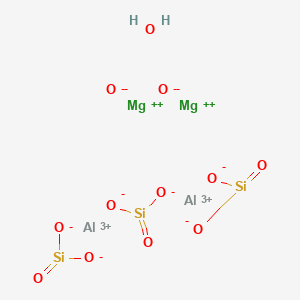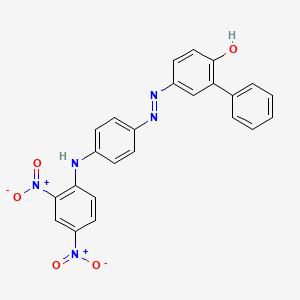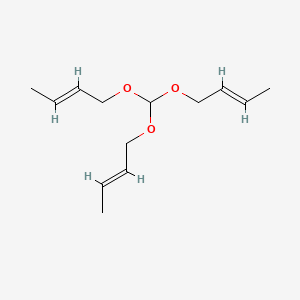
Magnesium aluminometasilicate
Overview
Description
Scientific Research Applications
Silodrate has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions and as a precursor for the synthesis of other compounds.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form nanoparticles.
Medicine: Used in combination with other compounds to treat gastrointestinal conditions such as acid indigestion and flatulence.
Industry: Employed as an additive in the production of ceramics, glass, and other materials due to its thermal stability and mechanical properties
Mechanism of Action
The mechanism of action of silodrate involves its ability to neutralize stomach acid and reduce gas formation. When ingested, silodrate reacts with hydrochloric acid in the stomach to form magnesium chloride, aluminum chloride, and silicon dioxide. This reaction helps to alleviate symptoms of acid indigestion and flatulence by reducing the acidity of the stomach contents and preventing the formation of gas .
Future Directions
Magnesium Aluminometasilicate has been used in the pharmaceutical industry as an excipient with different application possibilities . It has been especially utilized as glidants in low concentrations, but they can be used in high concentrations as porous carriers and coating materials in oral solid drug delivery systems . The future of this compound could involve further exploration of these applications, as well as potential new uses in the pharmaceutical and other industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of silodrate involves the reaction of magnesium oxide, aluminum oxide, and silicon dioxide under controlled conditions. The reaction typically occurs at high temperatures to ensure the formation of the desired compound. The process can be summarized as follows: [ \text{MgO} + \text{Al}_2\text{O}_3 + \text{SiO}_2 \rightarrow \text{MgAl}_2\text{SiO}_4 ]
Industrial Production Methods
Industrial production of silodrate involves large-scale synthesis using high-temperature furnaces. The raw materials, magnesium oxide, aluminum oxide, and silicon dioxide, are mixed in stoichiometric ratios and heated to temperatures exceeding 1000°C. The resulting product is then cooled and ground to the desired particle size for various applications .
Chemical Reactions Analysis
Types of Reactions
Silodrate undergoes several types of chemical reactions, including:
Oxidation: Silodrate can react with oxygen to form oxides.
Reduction: Under certain conditions, silodrate can be reduced to its constituent elements.
Substitution: Silodrate can undergo substitution reactions where one of its components is replaced by another element or compound.
Common Reagents and Conditions
Common reagents used in reactions with silodrate include oxygen, hydrogen, and various acids and bases. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from reactions involving silodrate depend on the specific reaction conditions. For example, oxidation reactions may produce magnesium oxide, aluminum oxide, and silicon dioxide, while reduction reactions may yield elemental magnesium, aluminum, and silicon .
Comparison with Similar Compounds
Similar Compounds
Silodrate can be compared with other similar compounds such as:
Simethicone: Used to treat flatulence and bloating by reducing the surface tension of gas bubbles in the gastrointestinal tract.
Magnesium hydroxide: Used as an antacid and laxative to neutralize stomach acid and relieve constipation.
Aluminum hydroxide: Used as an antacid to neutralize stomach acid and relieve heartburn and indigestion.
Uniqueness
Silodrate is unique in its ability to combine the properties of magnesium, aluminum, and silicon compounds. This combination allows it to effectively neutralize stomach acid, reduce gas formation, and provide relief from various gastrointestinal conditions. Additionally, its thermal stability and mechanical properties make it valuable in industrial applications .
properties
IUPAC Name |
dialuminum;dimagnesium;dioxido(oxo)silane;oxygen(2-);hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Al.2Mg.3O3Si.H2O.2O/c;;;;3*1-4(2)3;;;/h;;;;;;;1H2;;/q2*+3;2*+2;3*-2;;2*-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUGGEIKQIHSMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[O-2].[O-2].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Mg+2].[Mg+2].[Al+3].[Al+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Al2H2Mg2O12Si3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30924725 | |
| Record name | Aluminium magnesium oxide oxosilanebis(olate)--water (2/2/2/3/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30924725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
12408-47-8 | |
| Record name | Silodrate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012408478 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silodrate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14116 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Aluminium magnesium oxide oxosilanebis(olate)--water (2/2/2/3/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30924725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SILODRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9T3UU8T0QK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







